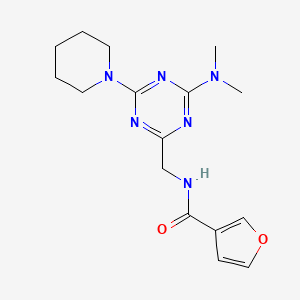

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

説明

This compound is a 1,3,5-triazine derivative featuring a dimethylamino group at the 4-position, a piperidin-1-yl substituent at the 6-position, and a furan-3-carboxamide moiety linked via a methylene bridge. The triazine core is a common scaffold in agrochemicals and pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions. The dimethylamino group enhances solubility and electron-donating properties, while the piperidine ring may improve lipophilicity and bioavailability.

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-21(2)15-18-13(10-17-14(23)12-6-9-24-11-12)19-16(20-15)22-7-4-3-5-8-22/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTSAJCIBSRDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide generally involves multiple steps:

Step 1: Formation of the furan-3-carboxamide precursor.

Step 2: Introduction of the triazine ring.

Step 3: Dimethylamination at the 4-position.

Step 4: Addition of the piperidinyl group at the 6-position. These reactions typically require specific catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial-scale synthesis might involve continuous flow reactions and optimization of each step for scalability. Techniques such as crystallization, distillation, and chromatography are essential for purification.

化学反応の分析

Types of Reactions:

Oxidation: It may undergo oxidation at various sites, especially on the furan ring.

Reduction: Reduction reactions can target the triazine ring.

Substitution: Common in organic chemistry, substitution reactions might occur, particularly at the dimethylamino and piperidinyl positions.

Common Reagents and Conditions:

Oxidizing agents: e.g., hydrogen peroxide, potassium permanganate.

Reducing agents: e.g., sodium borohydride, lithium aluminum hydride.

Substitution reagents: e.g., halogens for halogenation, nitrating agents for nitration.

Major Products:

From oxidation: Carboxylic acids and quinones.

From reduction: Amines and alcohols.

From substitution: Derivatives with various functional groups replacing the original substituents.

科学的研究の応用

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is employed in diverse scientific research:

Chemistry: Utilized in studying reaction mechanisms and synthesis of novel compounds.

Biology: Investigates cellular pathways and biological interactions.

Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: May be used in the production of pharmaceuticals and fine chemicals.

作用機序

The exact mechanism of action can vary based on the context of its use:

Molecular Targets: Often interacts with nucleic acids or proteins, affecting their function.

Pathways Involved: Could be involved in inhibiting enzymes, disrupting cell membranes, or modulating signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Triazine-Based Agrochemicals

The triazine core is widely utilized in herbicides and pesticides. Key analogs from the evidence include:

Key Differences :

- The target compound lacks the sulfonylurea bridge and methyl ester group critical for herbicidal activity in these analogs.

Piperidine-Containing Pharmaceuticals

Piperidine-substituted compounds often exhibit CNS or metabolic activity. For example:

Comparison :

- The target compound shares a piperidine group but lacks the benzofuran core. Its triazine-furan-carboxamide structure may prioritize interactions with ATP-binding pockets (e.g., kinase targets) rather than neuroreceptors .

Heterocyclic Carboxamides

Furan carboxamides are prevalent in antimicrobial and anti-inflammatory agents. For instance:

Contrast :

- Its dimethylamino group may also improve solubility over cyclohexylmethyl substituents .

Research Findings and Hypotheses

- Structural Advantages: The combination of triazine, piperidine, and furan carboxamide may balance solubility (dimethylamino), membrane permeability (piperidine), and target engagement (furan’s hydrogen-bonding capacity).

- Mechanistic Insights: Unlike sulfonylurea-based herbicides (), the absence of a sulfonyl group in the target compound suggests non-ALS-inhibitor pathways. Piperidine and furan moieties are common in kinase inhibitors (e.g., PI3K or JAK inhibitors), though direct evidence is lacking .

Limitations and Knowledge Gaps

- No pharmacological or biochemical data for the target compound were found in the provided evidence. Comparisons are inferred from structural analogs.

- includes unrelated pharmacopeial substances (e.g., thiazolidine derivatives), highlighting the need for targeted studies on triazine-furan hybrids .

生物活性

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazinyl moiety linked to a furan core through a methyl bridge. Key structural components include:

- Dimethylamino group

- Piperidine ring

- Carboxamide functional group

These structural elements contribute to its chemical reactivity and biological interactions.

Enzyme Inhibition

Preliminary studies have indicated that N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide exhibits significant enzyme inhibition properties. Notably, related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1), with IC50 values in the low micromolar range. This suggests potential applications in cancer therapy by targeting DNA repair mechanisms.

Antitumor Activity

The compound's structural similarity to other triazine derivatives has led to investigations into its antitumor efficacy. For instance, bis(morpholino-1,3,5-triazine) derivatives have demonstrated potent activity against cancer cell lines by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide. Comparative analysis with similar compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

The unique combination of triazine and dioxine structures in N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide enhances its binding capabilities and overall biological activity compared to simpler analogs.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit various cancer cell lines effectively. For example, analogs with similar triazine structures were tested against breast cancer models and exhibited significant cytotoxicity .

In Vivo Efficacy

In vivo efficacy has been explored using xenograft models where compounds similar to N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide were administered. Results indicated substantial tumor reduction in treated groups compared to controls, highlighting the potential for clinical applications in oncology .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Inhibition of DNA Repair : By targeting PARP enzymes, it disrupts the DNA damage repair process in cancer cells.

- Modulation of Signaling Pathways : The compound may influence critical signaling pathways such as PI3K/Akt, leading to reduced cell proliferation and increased apoptosis in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。